N-(4-fluorophenyl)-3-oxobutanamide
Overview
Description
N-(4-fluorophenyl)-3-oxobutanamide is an organic compound that belongs to the class of amides It features a fluorophenyl group attached to a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-3-oxobutanamide typically involves the reaction of 4-fluoroaniline with acetoacetic ester under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, pressure, and concentration of reactants. Continuous flow reactors and automated synthesis systems are often employed to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
N-(4-fluorophenyl)-3-oxobutanamide can be compared with other similar compounds, such as:
- N-(4-chlorophenyl)-3-oxobutanamide
- N-(4-bromophenyl)-3-oxobutanamide
- N-(4-methylphenyl)-3-oxobutanamide
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGMZJHAOYYUHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363093 | |
Record name | N-(4-fluorophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2713-85-1 | |
Record name | N-(4-fluorophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-(4-fluorophenyl)-3-oxobutanamide in the synthesis of dihydropyrimidines?
A: this compound is a crucial intermediate in the synthesis of novel dihydropyrimidines using the Biginelli reaction []. This reaction, a one-pot multicomponent condensation, involves reacting this compound with urea or thiourea and an aryl or heteroaryl aldehyde in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) []. This process results in the formation of diverse dihydropyrimidine derivatives, which are being investigated for various biological activities, including potential anticancer and antimicrobial properties.
Q2: How is this compound synthesized?
A: this compound is synthesized by reacting ethyl acetoacetate and 4-fluoroaniline under neat conditions []. This reaction yields this compound with a yield of 61% [].
Q3: What analytical techniques were used to characterize the synthesized this compound and the final dihydropyrimidine products?
A: The synthesized this compound, along with the final dihydropyrimidine products, were characterized using various analytical techniques. These included thin-layer chromatography (TLC) for monitoring the reaction progress and confirming product purity. The melting point (M.P) provided information about the thermal properties of the synthesized compounds. Spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) were employed to elucidate the structure and confirm the identity of the synthesized compounds [].
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